![molecular formula C13H11ClFNO2S B263615 N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide](/img/structure/B263615.png)

N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

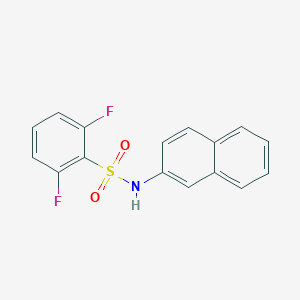

N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating the transport of salt and water across epithelial surfaces in various organs, including the lungs, pancreas, and sweat glands. CFTR mutations lead to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide.

Mecanismo De Acción

N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamideinh-172 binds to a specific site on the N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide protein and blocks the channel from opening, thereby preventing the flow of chloride ions across the cell membrane. This leads to a reduction in the volume and fluidity of secretions in the lungs, pancreas, and other organs affected by CF. N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamideinh-172 is a reversible inhibitor, meaning that its effects can be reversed by removing the compound from the cells or tissues.

Biochemical and Physiological Effects:

N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamideinh-172 has been shown to have several biochemical and physiological effects in vitro and in vivo. In human airway epithelial cells, N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamideinh-172 reduces the volume and viscosity of airway surface liquid, which is important for mucus clearance and lung function. In pancreatic duct cells, N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamideinh-172 reduces the secretion of bicarbonate ions, which are important for neutralizing stomach acid and maintaining pancreatic function. In sweat gland cells, N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamideinh-172 reduces the secretion of chloride ions, which are important for regulating sweat production and composition.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamideinh-172 has several advantages for use in laboratory experiments. It is a specific and reversible inhibitor of N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide, which allows researchers to study the effects of N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide inhibition on various physiological processes. N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamideinh-172 is also relatively easy to use and has a low toxicity profile. However, there are some limitations to the use of N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamideinh-172 in laboratory experiments. It may not fully replicate the effects of N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide mutations in vivo, and its effects may vary depending on the cell type and experimental conditions.

Direcciones Futuras

There are many potential future directions for research involving N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamideinh-172. Some possible areas of investigation include:

1. Development of more potent and selective N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide inhibitors that can be used in clinical trials for the treatment of CF.

2. Investigation of the effects of N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide inhibition on other ion channels and transporters in various organs.

3. Use of N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamideinh-172 in combination with other drugs to enhance the efficacy of N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide modulation therapies.

4. Investigation of the effects of N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide inhibition on bacterial colonization and infection in the lungs of CF patients.

5. Development of new animal models of CF that can be used to study the effects of N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide inhibition on disease progression and treatment.

Overall, N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamideinh-172 is a valuable tool for investigating the role of N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide in various physiological and pathological processes. Its specific and reversible inhibition of N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide makes it a useful compound for studying the effects of N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide mutations and developing new therapies for CF.

Métodos De Síntesis

N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamideinh-172 was first synthesized by a team of researchers led by Dr. Alan Verkman at the University of California, San Francisco, in 2003. The synthesis method involves a series of chemical reactions that convert commercially available starting materials into the final product. The yield of N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamideinh-172 is typically around 20-30%, and the purity is >95%.

Aplicaciones Científicas De Investigación

N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamideinh-172 has been widely used in scientific research to investigate the role of N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide in various physiological and pathological processes. It has been shown to inhibit N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide-mediated chloride secretion in human airway epithelial cells, pancreatic duct cells, and sweat gland cells. N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamideinh-172 has also been used to study the effects of N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide mutations on ion transport and mucus clearance in animal models of CF.

Propiedades

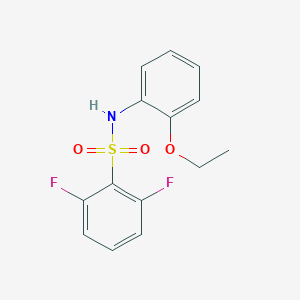

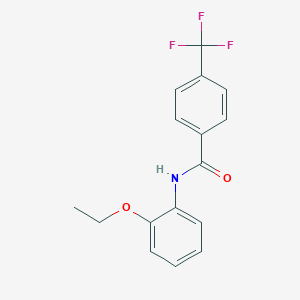

Fórmula molecular |

C13H11ClFNO2S |

|---|---|

Peso molecular |

299.75 g/mol |

Nombre IUPAC |

N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide |

InChI |

InChI=1S/C13H11ClFNO2S/c14-11-6-4-10(5-7-11)9-16-19(17,18)13-3-1-2-12(15)8-13/h1-8,16H,9H2 |

Clave InChI |

FXWPEGDPSXBAAK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)F |

SMILES canónico |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263535.png)

![N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263539.png)

![Ethyl 3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B263588.png)

![5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263595.png)